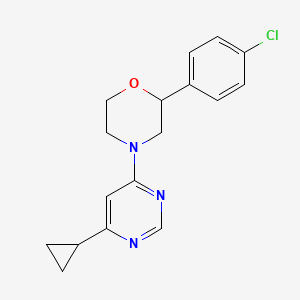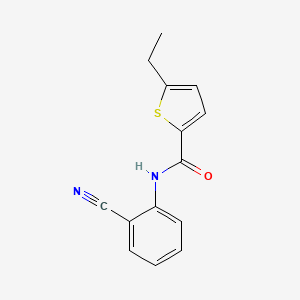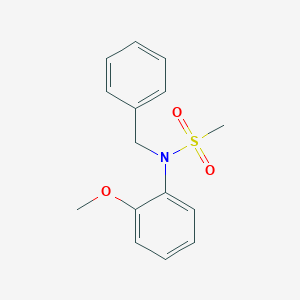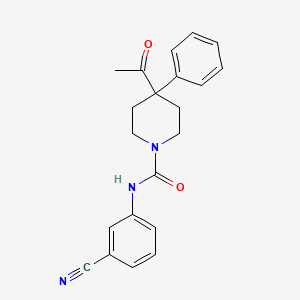![molecular formula C15H16FN3O2 B5409550 N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide](/img/structure/B5409550.png)
N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide, also known as JNJ-40411813, is a novel compound that has been developed for scientific research purposes. This compound belongs to the class of pyridine derivatives and has been shown to have potential applications in various fields of research, including neuroscience, pharmacology, and biochemistry.
作用機序
The mechanism of action of N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide involves its selective modulation of dopamine D2 and D3 receptors in the brain. This compound acts as a partial agonist at these receptors, which means that it can activate them to a certain extent but not fully. By modulating the activity of these receptors, this compound can influence various aspects of dopamine signaling, including dopamine release, reuptake, and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can modulate the activity of various downstream signaling pathways, including the cAMP-PKA and ERK signaling pathways. In vivo studies have shown that this compound can modulate the activity of dopamine neurons in the brain, which can lead to changes in behavior and cognition.
実験室実験の利点と制限
One of the main advantages of N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide is its high affinity and selectivity for dopamine D2 and D3 receptors. This makes it a useful tool for studying the structure-activity relationships of dopamine receptor ligands and for investigating the molecular mechanisms underlying dopamine receptor signaling. However, one of the limitations of this compound is its partial agonist activity, which means that it may not fully activate the receptors it targets. This can make it difficult to interpret the results of experiments using this compound.
将来の方向性
There are several future directions for research on N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide. One direction is to investigate its potential therapeutic applications in neuropsychiatric disorders, such as addiction and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and glutamate systems. Additionally, future research could focus on developing more potent and selective dopamine receptor ligands based on the structure of this compound.
合成法
The synthesis of N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide involves a multistep process that starts with the reaction of 2-fluorophenol with 3-bromopyridine to form 2-(2-fluorophenoxy)pyridine. This intermediate is then reacted with methylamine and N-methylglycine to form the final product, this compound. The overall yield of this synthesis method is around 40%, and the purity of the final product is above 98%.
科学的研究の応用
N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide has been shown to have potential applications in various fields of scientific research. In neuroscience, this compound has been used as a tool to study the role of dopamine receptors in the brain. It has been shown to selectively modulate the activity of dopamine D2 receptors in the striatum, which is a brain region involved in reward processing and motor control. This compound has also been used to study the role of dopamine D3 receptors in the brain, which are implicated in the pathophysiology of addiction and other neuropsychiatric disorders.
In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of dopamine receptor ligands. It has been shown to have high affinity and selectivity for dopamine D2 and D3 receptors, which makes it a useful tool for studying the structure-activity relationships of dopamine receptor ligands.
In biochemistry, this compound has been used to study the molecular mechanisms underlying dopamine receptor signaling. It has been shown to modulate the activity of various downstream signaling pathways, including the cAMP-PKA and ERK signaling pathways. This compound has also been used to study the structural and functional properties of dopamine receptors, including their ligand binding sites and conformational changes.
特性
IUPAC Name |
N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-17-10-14(20)19-9-11-5-4-8-18-15(11)21-13-7-3-2-6-12(13)16/h2-8,17H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGSDOSJPFEGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-fluorobenzyl)-3-isopropyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1,4-diazepan-5-one](/img/structure/B5409477.png)
![3-(2-methylbenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B5409485.png)
![5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5409488.png)
![N-(2-furylmethyl)-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5409494.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B5409499.png)

![N~4~-{4-[(diethylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5409523.png)
![N-(2,3-dihydro-1,4-benzodioxin-5-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5409527.png)

![4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5409552.png)
![5-[(5-methyl-2-thienyl)methylene]-1-(tetrahydro-2-furanylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5409555.png)
![4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine](/img/structure/B5409558.png)